4-Fluoro-2-iodo-N,N-dimethylbenzamide 4-Fluoro-2-iodo-N,N-dimethylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13567670
InChI: InChI=1S/C9H9FINO/c1-12(2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,1-2H3
SMILES: CN(C)C(=O)C1=C(C=C(C=C1)F)I
Molecular Formula: C9H9FINO
Molecular Weight: 293.08 g/mol

4-Fluoro-2-iodo-N,N-dimethylbenzamide

CAS No.:

Cat. No.: VC13567670

Molecular Formula: C9H9FINO

Molecular Weight: 293.08 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-2-iodo-N,N-dimethylbenzamide -

Molecular Formula C9H9FINO
Molecular Weight 293.08 g/mol
IUPAC Name 4-fluoro-2-iodo-N,N-dimethylbenzamide
Standard InChI InChI=1S/C9H9FINO/c1-12(2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,1-2H3
Standard InChI Key BTSBTFZYZCTKLS-UHFFFAOYSA-N
SMILES CN(C)C(=O)C1=C(C=C(C=C1)F)I
Canonical SMILES CN(C)C(=O)C1=C(C=C(C=C1)F)I

4-Fluoro-2-iodo-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H9FINOC_9H_9FINO. It belongs to the benzamide family, characterized by a benzene ring substituted with functional groups. In this compound, the benzene ring is modified with fluorine and iodine at the 4 and 2 positions, respectively, while the amide nitrogen is dimethylated. These substitutions impart unique chemical and physical properties to the molecule, making it a subject of interest in organic synthesis, biological studies, and pharmaceutical research.

Synthetic Route

The synthesis typically involves iodination of a precursor compound, such as 4-fluoro-N,N-dimethylbenzamide. The reaction proceeds via electrophilic aromatic substitution (EAS), where iodine is introduced at the ortho position relative to the fluorine atom.

Reaction Conditions:

  • Reagents: Iodine (I2I_2) and an oxidizing agent (e.g., hydrogen peroxide or sodium hypochlorite).

  • Solvent: Organic solvents like acetonitrile or dichloromethane.

  • Temperature: Mild conditions (room temperature or slightly elevated).

Reaction Mechanism

  • Activation of iodine by the oxidizing agent.

  • Electrophilic attack on the benzene ring at the ortho position relative to fluorine.

  • Formation of the final product after deprotonation.

Industrial Scale Considerations

While industrial-scale production methods are not well-documented, scaling up would involve optimizing reaction conditions for yield and purity. Techniques like recrystallization or chromatography may be employed for purification.

Organic Synthesis

4-Fluoro-2-iodo-N,N-dimethylbenzamide serves as a versatile building block in organic chemistry:

  • Used in coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) due to its iodine substituent.

  • Facilitates the synthesis of complex molecules.

Biological Studies

The compound's unique structure allows it to interact with biomolecules, making it useful for:

  • Studying enzyme inhibition mechanisms.

  • Investigating protein-ligand interactions.

Pharmaceutical Research

Research into its potential as a pharmaceutical intermediate includes:

  • Development of new drug candidates with improved efficacy.

  • Exploration of its role in modulating biological pathways.

Specialty Chemicals

The compound may be utilized in creating materials with specific electronic or steric properties.

Mechanistic Insights

The reactivity of 4-Fluoro-2-iodo-N,N-dimethylbenzamide is influenced by:

  • Fluorine Substitution: Enhances electron-withdrawing effects, increasing electrophilicity at adjacent positions.

  • Iodine Substitution: Provides a reactive site for cross-coupling reactions due to its ability to form stable intermediates.

In biological systems, the compound may act by binding to enzymes or receptors, altering their activity through steric hindrance or electronic interactions.

Comparison with Similar Compounds

CompoundKey Differences
4-Fluoro-N,N-dimethylbenzamideLacks iodine; reduced reactivity in coupling reactions.
2-Iodo-N,N-dimethylbenzamideLacks fluorine; altered electronic properties and reduced versatility in synthesis applications.
4-Fluoro-2-chloro-N,N-dimethylbenzamideChlorine substitution instead of iodine; different steric effects and reactivity profile in reactions.

The combination of fluorine and iodine atoms makes this compound uniquely suited for specific synthetic applications.

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